molecular formula C9H12Cl3N B6185308 [(3,4-dichloro-2-methylphenyl)methyl](methyl)amine hydrochloride CAS No. 2624139-50-8

[(3,4-dichloro-2-methylphenyl)methyl](methyl)amine hydrochloride

Cat. No.: B6185308
CAS No.: 2624139-50-8
M. Wt: 240.6
InChI Key:
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Description

(3,4-dichloro-2-methylphenyl)methylamine hydrochloride is an organic compound characterized by the presence of a dichlorinated aromatic ring, a methyl group, and an amine group. This compound is often used in various chemical and pharmaceutical applications due to its unique structural properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (3,4-dichloro-2-methylphenyl)methylamine hydrochloride typically involves the following steps:

    Starting Materials: The synthesis begins with 3,4-dichloro-2-methylbenzyl chloride.

    Nucleophilic Substitution: The benzyl chloride undergoes nucleophilic substitution with methylamine in the presence of a base such as sodium hydroxide. This reaction is typically carried out in an organic solvent like dichloromethane or toluene.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of (3,4-dichloro-2-methylphenyl)methylamine hydrochloride is scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and solvent choice to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: This compound can undergo oxidation reactions, typically using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced amine form.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or sulfonation, using reagents like nitric acid or sulfuric acid.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Concentrated nitric acid for nitration, concentrated sulfuric acid for sulfonation.

Major Products Formed

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of the reduced amine.

    Substitution: Formation of nitro or sulfonic acid derivatives.

Scientific Research Applications

Chemistry

In chemistry, (3,4-dichloro-2-methylphenyl)methylamine hydrochloride is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.

Biology

In biological research, this compound is studied for its potential interactions with various biological targets. It can be used to modify proteins or nucleic acids, aiding in the study of biochemical pathways.

Medicine

In medicine, (3,4-dichloro-2-methylphenyl)methylamine hydrochloride is explored for its potential therapeutic properties. It may serve as a precursor for the synthesis of pharmaceutical agents with specific biological activities.

Industry

In industrial applications, this compound is used in the production of dyes, agrochemicals, and other specialty chemicals. Its unique properties make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of (3,4-dichloro-2-methylphenyl)methylamine hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

  • (3,4-dichlorophenyl)methylamine hydrochloride
  • (2,4-dichloro-3-methylphenyl)methylamine hydrochloride
  • (3,5-dichloro-2-methylphenyl)methylamine hydrochloride

Uniqueness

(3,4-dichloro-2-methylphenyl)methylamine hydrochloride is unique due to the specific positioning of the chlorine and methyl groups on the aromatic ring. This positioning influences its reactivity and interaction with other molecules, making it distinct from other similar compounds.

Properties

CAS No.

2624139-50-8

Molecular Formula

C9H12Cl3N

Molecular Weight

240.6

Purity

95

Origin of Product

United States

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